molecular formula C18H22N2OS B14796439 (2E)-N-{[2-(cyclohex-1-en-1-yl)ethyl]carbamothioyl}-3-phenylprop-2-enamide

(2E)-N-{[2-(cyclohex-1-en-1-yl)ethyl]carbamothioyl}-3-phenylprop-2-enamide

Cat. No.: B14796439
M. Wt: 314.4 g/mol
InChI Key: LRKCZILLZBMNAW-VAWYXSNFSA-N
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Description

N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-3-phenylacrylamide is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, an ethylamine group, and a phenylacrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-3-phenylacrylamide typically involves multiple steps. One common approach is the reaction of 2-(1-cyclohexen-1-yl)ethylamine with carbon disulfide to form the corresponding dithiocarbamate. This intermediate is then reacted with 3-phenylacryloyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at low temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-3-phenylacrylamide may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-3-phenylacrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-3-phenylacrylamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-3-phenylacrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-Cyclohexenyl)ethylamine
  • 2-(1-Cyclohexenyl)cyclohexanone
  • N-[2-(1-Cyclohexen-1-yl)ethyl]-2-phenylbutanamide

Uniqueness

N-({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)-3-phenylacrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H22N2OS

Molecular Weight

314.4 g/mol

IUPAC Name

(E)-N-[2-(cyclohexen-1-yl)ethylcarbamothioyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C18H22N2OS/c21-17(12-11-15-7-3-1-4-8-15)20-18(22)19-14-13-16-9-5-2-6-10-16/h1,3-4,7-9,11-12H,2,5-6,10,13-14H2,(H2,19,20,21,22)/b12-11+

InChI Key

LRKCZILLZBMNAW-VAWYXSNFSA-N

Isomeric SMILES

C1CCC(=CC1)CCNC(=S)NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

C1CCC(=CC1)CCNC(=S)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

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